molecular formula C12H17NO B1366445 4-(3-Methoxyphenyl)piperidine CAS No. 99329-55-2

4-(3-Methoxyphenyl)piperidine

Cat. No. B1366445
CAS RN: 99329-55-2
M. Wt: 191.27 g/mol
InChI Key: NONQCMNVMIGQEE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidine is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)piperidine is represented by the SMILES string Cl.COc1cccc(c1)C2CCNCC2 and the InChI 1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H . The molecular weight of the compound is 227.73 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methoxyphenyl)piperidine include a molecular weight of 227.73 and an empirical formula of C12H18ClNO .

Scientific Research Applications

Analytical Characterization and Biological Matrices

  • Analytical Profiling : 4-(3-Methoxyphenyl)piperidine, identified in psychoactive arylcyclohexylamines, has been characterized using various analytical techniques like gas chromatography, mass spectrometry, and NMR spectroscopy. This compound was analyzed qualitatively and quantitatively in biological matrices like blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, highlighting its relevance in forensic toxicology and analytical chemistry (De Paoli et al., 2013).

Antibacterial Applications

  • Antibacterial Effects : A study demonstrated the potential of a compound containing the 4-(3-Methoxyphenyl)piperidine structure in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This research marks a significant step in understanding and potentially addressing antibiotic resistance, a critical challenge in contemporary medicine (Kim et al., 2011).

Pharmacological and Toxicological Research

  • Receptor Binding Studies : Research on analogues of ketamine and phencyclidine, including compounds with the 4-(3-Methoxyphenyl)piperidine structure, revealed their high affinity for the glutamate NMDA receptor. This finding is significant in understanding the psychotomimetic effects of these substances and their potential therapeutic applications (Roth et al., 2013).
  • Antiallergy Activity : A series of compounds including 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to 4-(3-Methoxyphenyl)piperidine, were synthesized and evaluated for their antiallergic activity. Certain analogues displayed potent activity, suggesting potential applications in developing antiallergic therapeutics (Walsh et al., 1989).

Chemical and Structural Analysis

  • Synthesis and Characterization : Various derivatives of 4-(3-Methoxyphenyl)piperidine have been synthesized and characterized, showing diverse properties like conformational analysis, antibacterial activity, and DNA binding studies. These derivatives hold potential for various applications in chemistry and drug development (Mohanraj & Ponnuswamy, 2018).

properties

IUPAC Name

4-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONQCMNVMIGQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443699
Record name 4-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)piperidine

CAS RN

99329-55-2
Record name 4-(3-Methoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99329-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
DM Zimmerman, JD Leander, BE Cantrell… - Journal of medicinal …, 1993 - ACS Publications
A series of racemic N-substituted trans-3, 4-dimethyl-4-(3-hydroxyphenyl) piperidines were evaluated for opioid agonist and antagonist activity at µ and receptors. Several highly potent …
Number of citations: 85 pubs.acs.org
H Huang, W Wang, X Xu, C Zhu, Y Wang, J Liu… - European Journal of …, 2020 - Elsevier
Management of moderate to severe pain by clinically used opioid analgesics is associated with a plethora of side effects. Despite many efforts have been dedicated to reduce …
Number of citations: 7 www.sciencedirect.com
GH Loew, JA Lawson, ET Uyeno, L Toll… - Molecular …, 1988 - Citeseer
The 4-(m-OH-phenyl) piperidines are a flexible fragment of the morphine/benzomorphan fused-ring opioids. Analogs in this fam-ily were synthesized with varying 4-alkyl substituents …
Number of citations: 13 citeseerx.ist.psu.edu
H Huang, X Li, W Guo, C Zhu, Y Qian… - ACS Chemical …, 2020 - ACS Publications
Pain was implicated in many diseases. Despite effectiveness to treat moderate to severe pain, opioid analgesics elicited many side effects, greatly limiting their prescription in clinics. …
Number of citations: 4 pubs.acs.org
X Feng, K Fandrick, R Johnson, A Janowsky… - Bioorganic & medicinal …, 2003 - Elsevier
A series of 3-carbomethoxy-4-(aryl-substituted)piperidines with various aryl groups were synthesized and examined for binding and reuptake inhibition at the human dopamine …
Number of citations: 16 www.sciencedirect.com
DM Zimmerman, BE Cantrell, JK Reel… - Journal of medicinal …, 1986 - ACS Publications
Lilly Research Laboratories, Eli Lilly and Company, Lilly Corporate Center, Indianapolis, Indiana 46285. Received September 30, 1985 l-Methyl-4-(3-methoxyphenyl)-l, 2, 3, 6-…
Number of citations: 37 pubs.acs.org
H Huang, X Li, P **e, X Li, XJ Xu, Y Qian… - Journal of Medicinal …, 2021 - ACS Publications
Management of moderate to severe pain relies heavily on opioid analgesics such as morphine, oxycodone, and fentanyl in clinics. However, their prolonged use was associated with …
Number of citations: 1 pubs.acs.org
TB Cai, Z Zou, JB Thomas, L Brieaddy… - Journal of medicinal …, 2008 - ACS Publications
In previous structure–activity relationship (SAR) studies, we identified (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4…
Number of citations: 30 pubs.acs.org
RD Gless, H Rapoport - The Journal of Organic Chemistry, 1979 - ACS Publications
= 6 Hz), 1.35 (3 H, d, J= 1 Hz), 1.73 (3 H, s), 4.13 (1 H, d, J= 7 Hz), 5.00 (1 H, q, J= 2 Hz), 5.22 (1 H, br s); MS m/e 376 (M+, 2). Anal. Caled for C22H32O5: C, 70.21; H, 8.25. Found: C, …
Number of citations: 36 pubs.acs.org
GS Poindexter, MA Bruce, JG Breitenbucher… - Bioorganic & medicinal …, 2004 - Elsevier
Structure–activity studies around the urea linkage in BMS-193885 (4a) identified the cyanoguanidine moiety as an effective urea replacement in a series of dihydropyridine NPY Y 1 …
Number of citations: 85 www.sciencedirect.com

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